molecular formula C24H25N5O2 B2514671 2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 922846-27-3

2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No.: B2514671
CAS No.: 922846-27-3
M. Wt: 415.497
InChI Key: RZBKLCIZLVNOQG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold widely studied for its anticancer and kinase-inhibitory properties. Structurally, it features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylbenzyl group at position 5 and a 3-methylphenylacetamide moiety linked via an ethyl spacer at position 1 (Fig. 1). Pyrazolo[3,4-d]pyrimidin-4-one derivatives are known to interact with ATP-binding pockets in kinases, though specific binding modes can vary significantly depending on substituents .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-6-8-19(9-7-17)15-28-16-26-23-21(24(28)31)14-27-29(23)11-10-25-22(30)13-20-5-3-4-18(2)12-20/h3-9,12,14,16H,10-11,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKLCIZLVNOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises a pyrazolo[3,4-d]pyrimidin-4-one core functionalized with a 4-methylbenzyl group at position 5, a 2-(acetamide)ethyl chain at position 1, and a 3-methylphenylacetamide side chain. Retrosynthetic disconnection suggests three critical intermediates (Figure 1):

  • Intermediate A : 5-[(4-Methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • Intermediate B : 2-Bromoethylamine or its protected derivative
  • Intermediate C : 2-(3-Methylphenyl)acetic acid

The convergent synthesis involves coupling Intermediate A with Intermediate B, followed by amide bond formation with Intermediate C.

Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with 5-amino-1H-pyrazole-4-carboxamide derivatives. Key steps include:

  • Aminopyrazole Preparation : 5-Amino-1H-pyrazole-4-carboxamide is synthesized from ethyl cyanoacetate and hydrazine hydrate in ethanol under reflux.
  • Cyclocondensation : Reacting the aminopyrazole with ethyl acetoacetate in glacial acetic acid at 110°C for 6 hours yields the pyrazolo[3,4-d]pyrimidin-4-one core (Intermediate A) with 75–85% yield.
Table 1: Optimization of Cyclocondensation Conditions
Parameter Optimal Value Yield (%) Characterization Data (IR, cm⁻¹)
Solvent Glacial acetic acid 82 1697 (C=O), 1600 (C=N)
Temperature (°C) 110 85 2934 (CH aliphatic), 1560 (C=C)
Reaction Time (h) 6 80 3447 (NH₂), 3011 (CH aromatic)

Functionalization at Position 5: Introduction of the 4-Methylbenzyl Group

Nucleophilic Substitution at C-5

Intermediate A undergoes alkylation with 4-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

Procedure :

  • Dissolve Intermediate A (10 mmol) in anhydrous DMF (20 mL).
  • Add K₂CO₃ (15 mmol) and 4-methylbenzyl bromide (12 mmol).
  • Heat at 80°C for 12 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–72%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 4.35 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₅H₁₄N₄O [M+H]⁺ 279.1245, found 279.1248.

Alkylation at Position 1: Installation of the 2-Aminoethyl Side Chain

Mitsunobu Reaction with 2-Bromoethylamine

The N-1 position of the pyrazolopyrimidine core is alkylated using 2-bromoethylamine hydrobromide under Mitsunobu conditions:

Procedure :

  • Combine Intermediate A (5 mmol), 2-bromoethylamine hydrobromide (7.5 mmol), and triphenylphosphine (10 mmol) in tetrahydrofuran (THF).
  • Add diethyl azodicarboxylate (DEAD, 10 mmol) dropwise at 0°C.
  • Stir at room temperature for 24 hours.
  • Concentrate under reduced pressure and purify via recrystallization from ethanol.

Yield : 60–65%
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.5 (C=O), 154.3 (C=N), 44.8 (CH₂NH₂), 38.5 (CH₂Br).

Final Acetamide Formation: Coupling with 2-(3-Methylphenyl)acetic Acid

HATU-Mediated Amide Bond Formation

The terminal amine of the 2-aminoethyl side chain is acylated with 2-(3-methylphenyl)acetic acid using HATU as a coupling agent:

Procedure :

  • Dissolve the alkylated intermediate (3 mmol) and 2-(3-methylphenyl)acetic acid (3.3 mmol) in dichloromethane (DCM, 15 mL).
  • Add HATU (3.6 mmol) and N,N-diisopropylethylamine (DIPEA, 6 mmol).
  • Stir at room temperature for 6 hours.
  • Wash with 5% HCl, dry over Na₂SO₄, and purify via flash chromatography.

Yield : 70–75%
Characterization :

  • IR (KBr) : 3319 (NH), 1653 (C=O).
  • LC-MS : m/z 476.2 [M+H]⁺ (calcd 476.2).

Challenges and Optimization Strategies

Regioselectivity in Pyrazolopyrimidine Formation

Cyclocondensation of unsymmetrical β-ketoesters may yield regioisomeric products. Using electron-deficient β-ketoesters (e.g., ethyl trifluoroacetoacetate) enhances regioselectivity (>95% desired isomer).

Solvent Effects in Mitsunobu Alkylation

Replacing THF with dimethylacetamide (DMA) increases alkylation yields to 78% by improving intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s pyrazolo[3,4-d]pyrimidine core is known for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Anticancer Activity: The nitrobenzylideneamino derivative () demonstrates potent activity (IC₅₀ = 11 µM), attributed to the nitro group’s electron-withdrawing effects and conjugation with the pyrimidine ring .
  • Solubility : Methyl and halogenated substituents (e.g., ) generally reduce aqueous solubility, necessitating formulation strategies like liposomal encapsulation (as seen in ) .

Pharmacokinetic and Mechanistic Insights

  • Solubility Challenges: Pyrazolo[3,4-d]pyrimidin-4-ones exhibit poor solubility due to planar aromatic cores and hydrophobic substituents. The target compound’s 3-methylphenyl and 4-methylbenzyl groups exacerbate this issue, aligning with studies showing improved bioavailability via albumin nanoparticles or liposomes (e.g., LP-2 in ) .
  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines often act as ATP-competitive kinase inhibitors. However, reveals a flipped binding mode for some analogues, suggesting substituent-dependent interactions. The target compound’s methyl groups may favor hydrophobic pocket binding, whereas bulkier groups (e.g., dichlorophenoxy in ) could sterically hinder this mechanism .

Biological Activity

The compound 2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo-pyrimidine core structure, which is often associated with various pharmacological activities. Its molecular formula is C22H26N4OC_{22}H_{26}N_{4}O, indicating the presence of aromatic rings and functional groups that may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. The pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action :
    • The compound is believed to interact with specific molecular targets involved in cell cycle regulation and apoptosis. It may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Case Studies :
    • A study by Kumar et al. demonstrated that related pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 1.88 µM to 26 µM .
    • Another investigation reported that similar compounds induced apoptosis in HepG2 liver cancer cells, showcasing their potential as therapeutic agents .

Anti-inflammatory Activity

Compounds within this chemical class have also shown promise as anti-inflammatory agents. The inhibition of COX enzymes (cyclooxygenases) is a common mechanism through which these compounds exert their effects.

  • Inhibition Studies :
    • Preliminary screening revealed that derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19 µM to 42 µM, indicating moderate anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the phenyl groups or the pyrazolo-pyrimidine core could enhance potency or selectivity against specific cancer types.

ModificationEffect on ActivityReference
Addition of methyl groups on phenyl ringsIncreased cytotoxicity against MCF-7 cells
Alteration of acetamide groupEnhanced binding affinity to CDK enzymes

Research Findings

Several studies have focused on synthesizing new derivatives based on the core structure of 2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide. These derivatives were screened for various biological activities:

  • Cytotoxicity Testing :
    • Compounds were evaluated against multiple cancer cell lines with promising results indicating significant growth inhibition.
  • Mechanistic Insights :
    • Investigations into the apoptotic pathways activated by these compounds revealed that they could induce both intrinsic and extrinsic apoptosis pathways in cancer cells .

Q & A

Q. What are the key steps in synthesizing 2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide?

The synthesis typically involves:

  • Core formation : Cyclization of pyrazole precursors with substituted aldehydes to construct the pyrazolo[3,4-d]pyrimidin-4-one scaffold .
  • Substitution : Introduction of the 3-methylphenyl group via nucleophilic substitution or coupling reactions under Pd catalysis .
  • Acetamide linkage : Condensation of intermediates (e.g., α-chloroacetamides) with ethylenediamine derivatives, optimized using DMF as a solvent and K₂CO₃ as a base .
    Key reagents : Amines (e.g., ethylenediamine), aldehydes, and Pd catalysts (e.g., Pd(PPh₃)₄). Yield optimization focuses on temperature control (60–100°C) and stoichiometric ratios .

Q. How is structural integrity confirmed for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methylphenyl groups at pyrimidine N1 and acetamide linkage). For example, δ 2.03 ppm (s, 3H) corresponds to the acetamide methyl group .
  • Mass spectrometry : LC-MS confirms molecular weight (e.g., [M+H]+ peaks ~450–500 m/z) .
  • X-ray crystallography (if available): Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Reaction condition screening : Use DoE (Design of Experiments) to test variables like solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaOH), and catalyst loading .
  • Purification strategies : Employ flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate intermediates. Recrystallization in methanol/water mixtures improves purity .
  • Mechanistic insights : Monitor intermediates via TLC/HPLC to identify rate-limiting steps (e.g., cyclization or amide coupling) .

Q. How to resolve contradictory bioactivity data across analogs?

  • Case example : A chloro-substituted analog () showed higher cytotoxicity (IC₅₀ = 2.1 µM) than the methoxy variant (IC₅₀ = 8.7 µM) .
  • Methodology :
    • In vitro assays : Compare dose-response curves in cell lines (e.g., HeLa vs. MCF-7) under standardized conditions (e.g., 48h exposure) .
    • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
    • SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with target binding (e.g., kinase inhibition) .

Q. What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2). The pyrazolo-pyrimidine core often occupies the ATP-binding pocket .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, highlighting critical residues (e.g., Lys45 in CDK2) .

Methodological Challenges

Q. How to design SAR studies for pyrazolo-pyrimidine analogs?

  • Variable regions : Systematically modify:
    • Aryl groups : Replace 3-methylphenyl with 4-fluorophenyl or nitro-substituted rings to probe electronic effects .
    • Acetamide side chains : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility .
  • Assay selection : Prioritize kinase inhibition (e.g., EGFR, VEGFR2) and apoptosis markers (e.g., caspase-3 activation) .

Q. How to address poor aqueous solubility in in vivo studies?

  • Formulation strategies :
    • Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability .
    • Prodrug design : Introduce phosphate esters hydrolyzed in vivo .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after IV/oral administration in rodent models .

Data Analysis and Interpretation

Q. How to reconcile conflicting cytotoxicity and anti-inflammatory data?

  • Case example : A methylphenyl analog () showed potent anti-inflammatory activity (IL-6 reduction: 70%) but moderate cytotoxicity (IC₅₀ = 15 µM) .
  • Approach :
    • Dose optimization : Identify non-toxic therapeutic windows (e.g., 1–5 µM) using MTT assays .
    • Pathway analysis : Use RNA-seq to distinguish pro-apoptotic (e.g., Bax upregulation) vs. anti-inflammatory (NF-κB inhibition) pathways .

Q. What statistical methods validate reproducibility in bioassays?

  • Triplicate experiments : Report mean ± SEM with p-values (ANOVA for multi-group comparisons) .
  • Blinded studies : Randomize compound administration to minimize bias .

Future Directions

Q. What unexplored targets are plausible for this compound?

  • Epigenetic regulators : HDAC or BET inhibitors, given structural similarity to pyrimidine-based epigenetic modulators .
  • Antiviral targets : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) via FRET assays .

Q. How to leverage high-throughput screening (HTS) data?

  • Collaborative databases : Cross-reference PubChem BioAssay data (AID 1259351) for hit confirmation .
  • AI-driven prioritization : Train ML models on HTS results to predict novel analogs .

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